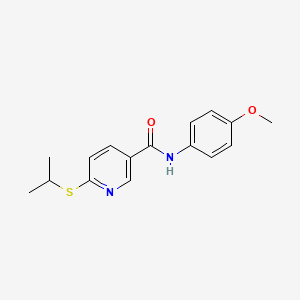![molecular formula C10H18ClN B2561735 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2580248-69-5](/img/structure/B2561735.png)
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2580248-69-5 . It has a molecular weight of 187.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Bioisostere Utilization
The compound 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is closely related to the broader category of bicyclo[1.1.1]pentan-1-amines, which have been the focus of various synthetic methodologies and applications in medicinal chemistry. Bicyclo[1.1.1]pentanes are regarded as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering a unique scaffold for drug discovery and development due to their compact and rigid structure. A notable method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane involves the sequential addition of magnesium amides and alkyl electrophiles, highlighting the compound's utility in streamlining the synthesis of important building blocks for pharmaceuticals (Hughes et al., 2019).
Catalytic and Synthetic Applications
In the realm of catalysis, cyclopentylamine derivatives, such as 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, demonstrate significant potential. For instance, Ru/Nb2O5 catalysts have been employed for the reductive amination of cyclopentanone, showcasing the production of cyclopentylamine with high yields under mild conditions. This catalytic system's stability and versatility extend to a series of aldehydes/ketones, indicating the broad applicability of cyclopentylamine derivatives in synthesizing valuable chemicals for pesticides, cosmetics, and medicines (Guo et al., 2019).
Innovative Chemical Transformations
The structural modification of bicyclo[1.1.1]pentan-1-amines through innovative chemical reactions has also been explored. A method for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via a photochemical, formal (4 + 2)-cycloaddition highlights the compound's role in generating complex, sp3-rich primary amine building blocks, which are desirable for medicinal chemistry due to their rich stereochemical and functional diversity (Harmata et al., 2021).
Expanding Drug-Like Chemical Space
The synthesis and functionalization of bicyclo[1.1.1]pentane derivatives, including 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, play a crucial role in expanding the drug-like chemical space. These compounds are highly valued for their ability to serve as bioisosteres, offering alternatives to traditional aromatic and aliphatic groups in drug molecules. Techniques such as radical multicomponent carboamination of [1.1.1]propellane have been developed to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, under mild conditions. This approach not only demonstrates the versatility of these compounds in drug discovery but also emphasizes their contribution to achieving greater molecular diversity with potential pharmacological applications (Kanazawa et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFUFSLBKRTFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)
![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)

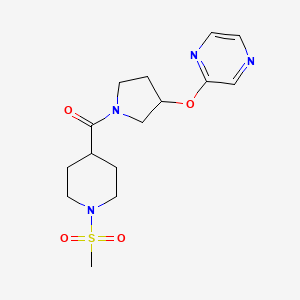
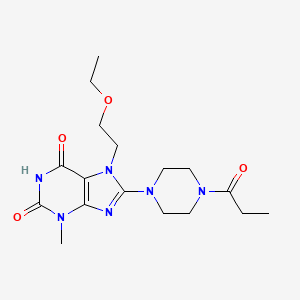

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

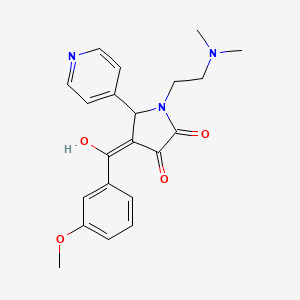
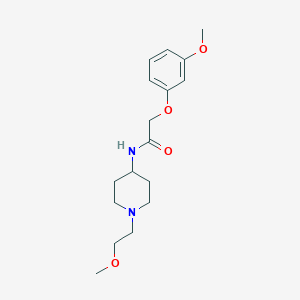
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
